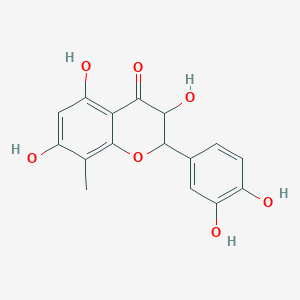
Deodarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cedrus deodara, commonly known as deodar, is a species of cedar native to the Western Himalayas. It is renowned for its diverse chemical constituents, including deodarin, among others, which have been utilized in traditional medicine for treating various ailments. The tree's components have been studied for their anti-inflammatory, analgesic, anti-hyperglycemic, and other pharmacological properties (Chaudhary, Ahmad, & Mazumder, 2011).
Wissenschaftliche Forschungsanwendungen
Phytochemistry and Pharmacology : Cedrus deodara, containing deodarin, has shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-hyperglycemia, antispasmodic, and anti-cancer properties. Its use in traditional medicine covers treatments for fever, pain, ulcers, infections, insomnia, and skin and blood disorders (Chaudhary, Ahmad, & Mazumder, 2011).
Ethnobotanical and Antimicrobial Importance : Cedrus deodara is rich in various compounds including deodarin and has been traditionally used for various purposes, including furniture making and medicinal applications. Its antimicrobial activities have been researched with promising outcomes (Sinha, 2019).
In-Vitro Anti-Inflammatory Activity : A study on a herbal emulgel loaded with extract of Cedrus deodara, which contains deodarin, indicated its potential for anti-inflammatory effects. This aligns with its traditional use in treating inflammation and pain (Muragi, Samant, & Patil Mb, 2022).
Antidepressant Activity : A specific compound isolated from Cedrus deodara, known for containing deodarin, showed antidepressant effects in rodents, supporting its traditional use in treating central nervous system disorders (Kumar et al., 2014).
Gastroprotective Effects : Cedrus deodara, including its deodarin content, has been found to have antiulcer activities, which validates its traditional use in Ayurvedic medicine for treating peptic ulcers (Kumar, Singh, & Chaudhary, 2011).
Anticonvulsant Activity : Deodarin-rich extracts from Cedrus deodara have demonstrated anticonvulsant activity, highlighting its potential for treating neurological disorders (Dhayabaran et al., 2013).
Antihyperlipidemic Effects : In animal studies, extracts from Cedrus deodara, which includes deodarin, have shown potential in treating hyperlipidemia and obesity (Patil, Prakash, Kotresha, Rao, & Pandy, 2011).
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-6-9(18)5-11(20)12-13(21)14(22)16(23-15(6)12)7-2-3-8(17)10(19)4-7/h2-5,14,16-20,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTCIKUQXMKDLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC(=C(C=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the traditional uses of Cedrus deodara, the plant from which deodarin is isolated?
A1: Cedrus deodara has a long history of use in traditional medicine, particularly in the Himalayan regions. It is employed to address various ailments, including:
- Other Uses: It is also utilized for kidney stones, peptic ulcers, brain disorders, and inflammatory disorders. []
Q2: What is the molecular formula and weight of deodarin?
A2: The molecular formula of deodarin is C16H16O7. [] While the exact molecular weight isn't explicitly stated in the provided abstracts, it can be calculated from the molecular formula to be 320.29 g/mol.
Q3: What are the key chemical constituents found in Cedrus deodara besides deodarin?
A3: Cedrus deodara is a rich source of various bioactive compounds. Some of the key constituents identified include:
- Terpenoids: α-himachalene, β-himachalene, himachalol, allohimachalol, himadarol, isocentdarol, centdarol, α-pinene, β-pinene, myrcene, limonene, β-caryophyllene, β-copaene, β-humulene, γ-muurolene, Germacrene D, α-muurolene, δ-cadinene, and γ-amorphene. []
- Flavonoids: deodarin, cedrusone A, myricetin, 2R, 3R-dihydromyricetin, quercetin, 2R, 3R-dihydroquercetin, taxifolin. []
- Other Compounds: Wikstromal, matairesinol, dibenzylbutyrolactol, bergapten, isopimpinellin, benzofuranoid neo lignan, isohemacholone. []
Q4: What are the reported pharmacological activities of Cedrus deodara extracts?
A4: In vitro and in vivo studies suggest that Cedrus deodara extracts exhibit a wide range of pharmacological activities:
- Anti-inflammatory and Analgesic: Extracts have shown efficacy in reducing inflammation and pain. []
- Anti-hyperglycemic: Demonstrates potential for managing hyperglycemia. []
- Antispasmodic: Exhibits muscle relaxant properties. []
- Insecticidal: Possesses insecticidal activity. []
- Anti-apoptotic: May protect cells from programmed cell death. []
- Anti-cancer: Exhibits potential anti-cancer effects. []
- Immunomodulatory: Modulates immune responses. []
- Molluscicidal: Shows activity against mollusks. []
- Anxiolytic and Anticonvulsant: May have calming and anti-seizure properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

